

Application Note & Synthesis Protocol: 5-Hydroxy-6,6-diphenyl-phenanthridine

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Compound of Interest

Compound Name: 5-Hydroxy-6,6-diphenyl-phenanthridine

CAS No.: 77464-48-3

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Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of **5-Hydroxy-6,6-diphenyl-phenanthridine**, a complex heterocyclic compound. The phenanthridine scaffold is a core structural motif in numerous biologically active molecules, including alkaloids and potential therapeutic agents.^{[1][2][3]} The target molecule, featuring a sterically demanding 6,6-diphenyl substitution and an N-hydroxy functionality, presents unique synthetic challenges. This protocol outlines a robust, multi-step synthetic route commencing with commercially available precursors. The key transformations include a palladium-catalyzed Ullmann-type coupling to construct the biaryl backbone, a subsequent amidation to install the diphenylacetyl moiety, and a final palladium-catalyzed intramolecular C-H activation/cyclization to forge the phenanthridine core. The final N-hydroxy group is introduced via a carefully controlled oxidation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a detailed procedure but also the underlying chemical principles and rationale for each step.

Introduction and Synthetic Strategy

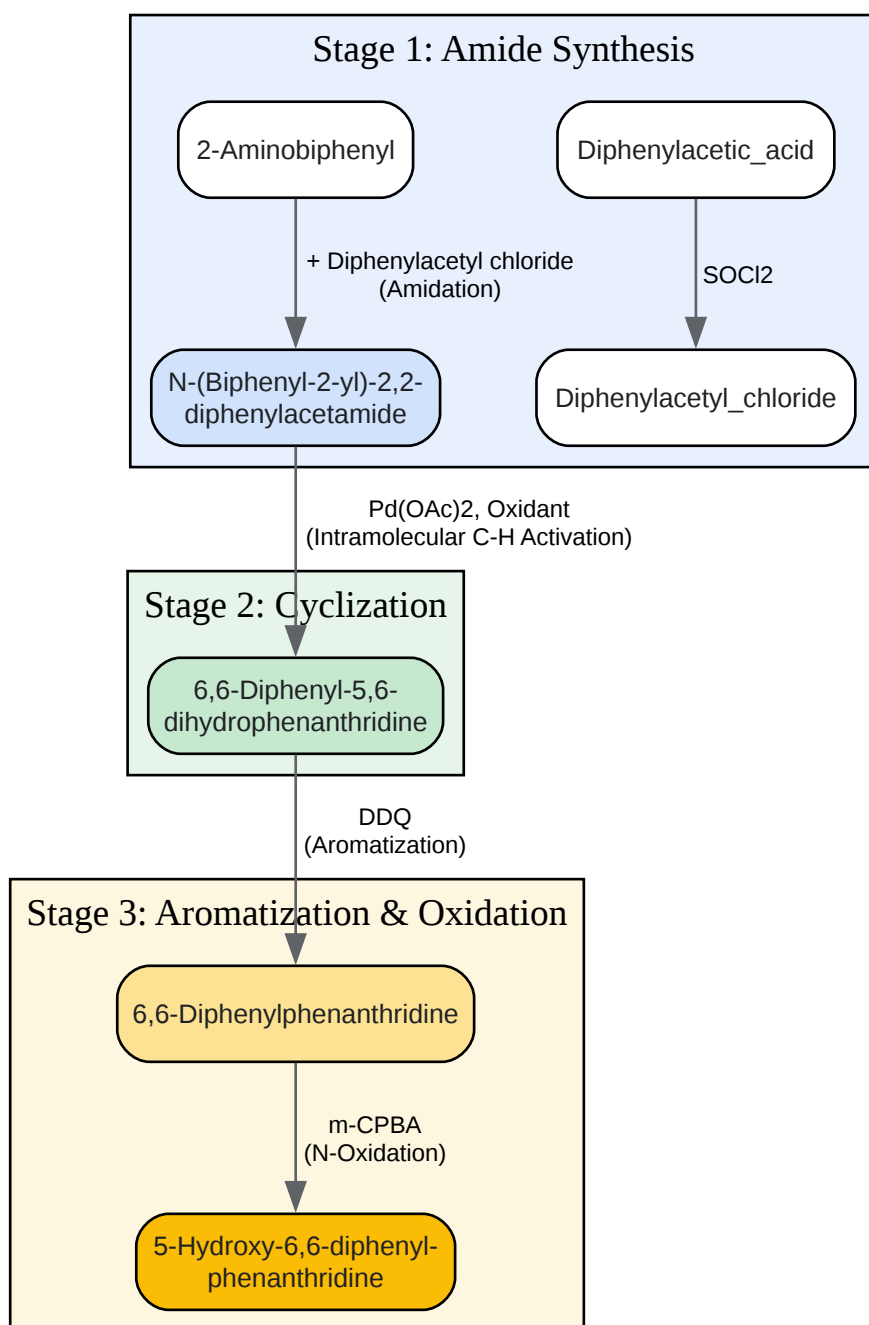
The synthesis of substituted phenanthridines is a subject of significant interest due to their prevalence in natural products and their wide range of pharmacological activities.[4][5] Methodologies for their construction have evolved from classical high-temperature condensations to modern transition-metal-catalyzed approaches that offer milder conditions and broader substrate scopes.[3][4][6]

The target compound, **5-Hydroxy-6,6-diphenyl-phenanthridine**, is structurally interpreted as the N-oxide of a 6,6-diphenylphenanthridine derivative. The synthetic strategy is designed in a convergent manner, focusing on the sequential construction of the molecule's key components. The overall workflow is depicted below.

Overall Synthetic Workflow

The synthesis is divided into three primary stages:

- Synthesis of the Amide Intermediate: Construction of N-(biphenyl-2-yl)-2,2-diphenylacetamide from 2-aminobiphenyl and diphenylacetic acid.
- Intramolecular Cyclization: Palladium-catalyzed C-H functionalization to form the 6,6-diphenyl-5,6-dihydrophenanthridine core.[3][7][8]
- Aromatization and N-Oxidation: Final conversion to the aromatic phenanthridine followed by oxidation to yield the target N-hydroxy compound.



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Caption: Overall workflow for the synthesis of **5-Hydroxy-6,6-diphenyl-phenanthridine**.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be

worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) before use.

Part 1: Synthesis of N-(Biphenyl-2-yl)-2,2-diphenylacetamide (Intermediate 1)

This stage involves the coupling of 2-aminobiphenyl with diphenylacetyl chloride. 2-Aminobiphenyl can be purchased commercially or synthesized via Suzuki or Ullmann coupling. [9][10] Diphenylacetyl chloride is readily prepared from diphenylacetic acid.

Step 1.1: Preparation of Diphenylacetyl Chloride

Reagent	M.W.	Amount	Moles
Diphenylacetic acid	212.24 g/mol	10.61 g	50.0 mmol
Thionyl chloride (SOCl ₂)	118.97 g/mol	7.3 mL	100.0 mmol
Dichloromethane (DCM), anhydrous	-	100 mL	-

Procedure:

- To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diphenylacetic acid (10.61 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).
- Slowly add thionyl chloride (7.3 mL, 100.0 mmol) to the suspension at room temperature.
- Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
- After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude diphenylacetyl chloride is a yellow oil or low-melting solid and can be used in the next step without further purification.

Step 1.2: Amidation to form Intermediate 1

Reagent	M.W.	Amount	Moles
2-Aminobiphenyl	169.22 g/mol	8.46 g	50.0 mmol
Diphenylacetyl chloride (crude)	230.69 g/mol	~11.5 g	~50.0 mmol
Triethylamine (Et ₃ N)	101.19 g/mol	10.5 mL	75.0 mmol
Dichloromethane (DCM), anhydrous	-	150 mL	-

Procedure:

- In a 500 mL round-bottom flask, dissolve 2-aminobiphenyl (8.46 g, 50.0 mmol) and triethylamine (10.5 mL, 75.0 mmol) in anhydrous dichloromethane (150 mL).
- Cool the flask in an ice bath to 0 °C.
- Dissolve the crude diphenylacetyl chloride from Step 1.1 in 50 mL of anhydrous DCM and add it dropwise to the stirred 2-aminobiphenyl solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol or by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-(biphenyl-2-yl)-2,2-diphenylacetamide as a white solid.

Part 2: Synthesis of 6,6-Diphenyl-5,6-dihydrophenanthridine (Intermediate 2)

This key step utilizes a palladium-catalyzed intramolecular dehydrogenative C-H/C-H coupling to form the central ring of the phenanthridine system.^{[7][8]}

Reagent	M.W.	Amount	Moles
Intermediate 1	363.46 g/mol	7.27 g	20.0 mmol
Palladium(II) acetate (Pd(OAc) ₂)	224.50 g/mol	0.225 g	1.0 mmol (5 mol%)
Copper(II) acetate (Cu(OAc) ₂)	181.63 g/mol	7.26 g	40.0 mmol (2 equiv)
Trifluoroacetic acid (TFA)	114.02 g/mol	3.1 mL	40.0 mmol (2 equiv)
1,2-Dichloroethane (DCE)	-	200 mL	-

Procedure:

- To a 500 mL round-bottom flask, add Intermediate 1 (7.27 g, 20.0 mmol), Pd(OAc)₂ (0.225 g, 1.0 mmol), and Cu(OAc)₂ (7.26 g, 40.0 mmol).
- Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
- Add anhydrous 1,2-dichloroethane (200 mL) followed by trifluoroacetic acid (3.1 mL, 40.0 mmol) via syringe.
- Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- After cooling to room temperature, filter the mixture through a pad of Celite to remove the metal salts, washing the pad with DCM.
- Combine the filtrates and concentrate under reduced pressure.

- Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 6,6-Diphenyl-5,6-dihydrophenanthridine as a solid.

Part 3: Synthesis of 5-Hydroxy-6,6-diphenylphenanthridine (Target Compound)

The final stage involves a two-step process: dehydrogenation to the fully aromatic phenanthridine, followed by N-oxidation.

Step 3.1: Aromatization to 6,6-Diphenylphenanthridine

Reagent	M.W.	Amount	Moles
Intermediate 2	347.45 g/mol	3.47 g	10.0 mmol
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)	227.01 g/mol	2.72 g	12.0 mmol (1.2 equiv)
Toluene	-	100 mL	-

Procedure:

- Dissolve Intermediate 2 (3.47 g, 10.0 mmol) in toluene (100 mL) in a 250 mL round-bottom flask.
- Add DDQ (2.72 g, 12.0 mmol) to the solution in one portion.
- Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction will turn dark. Monitor by TLC until the starting material is consumed.
- Cool the mixture and filter to remove the precipitated hydroquinone.

- Wash the filtrate with 10% NaOH solution (3 x 50 mL) to remove any remaining hydroquinone, then wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 6,6-Diphenylphenanthridine, which can be purified by chromatography if necessary.

Step 3.2: N-Oxidation to the Target Compound

Reagent	M.W.	Amount	Moles
6,6-Diphenylphenanthridine	345.43 g/mol	1.73 g	5.0 mmol
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)	172.57 g/mol	1.34 g	~6.0 mmol (1.2 equiv)
Dichloromethane (DCM)	-	50 mL	-

Procedure:

- Dissolve 6,6-Diphenylphenanthridine (1.73 g, 5.0 mmol) in DCM (50 mL) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.
- Add m-CPBA (1.34 g, ~6.0 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
- Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution (20 mL).
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

- Combine the organic layers and wash with saturated NaHCO_3 solution (2 x 30 mL) and brine (1 x 30 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the resulting solid by recrystallization or flash chromatography to yield the final product, **5-Hydroxy-6,6-diphenyl-phenanthridine**.

Characterization and Validation

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: The disappearance of the N-H proton signal from Intermediate 1 after cyclization and the appearance of aromatic protons in the downfield region upon aromatization are key indicators. The final product should show characteristic shifts for the aromatic protons of the phenanthridine N-oxide core.
 - ^{13}C NMR: Confirmation of the quaternary carbon at the C6 position and the expected number of aromatic carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the target compound and key intermediates.
- Infrared (IR) Spectroscopy: Monitoring the disappearance of the N-H stretch and the evolution of the C=O stretch in the amide intermediate. The final product will exhibit characteristic bands for aromatic C-H and C=C stretching, as well as a broad O-H stretch for the N-hydroxy group.

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